5-Fluoro-2,9-dimethyl-1,10-phenanthroline
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Overview
Description
5-Fluoro-2,9-dimethyl-1,10-phenanthroline is a fluorinated derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is known for its unique chemical properties and applications in various fields such as chemistry, biology, and industry. The presence of fluorine and methyl groups in its structure enhances its reactivity and stability, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,9-dimethyl-1,10-phenanthroline typically involves the nucleophilic substitution of hydrogen atoms in the 1,10-phenanthroline core with fluorine and methyl groups. One common method is the direct nucleophilic substitution of 4,7-dichloro-1,10-phenanthroline with fluorine-containing reagents under controlled conditions . This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction setups to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2,9-dimethyl-1,10-phenanthroline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the fluorine or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
5-Fluoro-2,9-dimethyl-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions. These complexes are studied for their catalytic and electronic properties.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the synthesis of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2,9-dimethyl-1,10-phenanthroline involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with biological molecules such as DNA and proteins, affecting their structure and function. The compound’s fluorine and methyl groups play a crucial role in enhancing its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
2,9-Dimethyl-1,10-phenanthroline: Lacks the fluorine substituent, making it less reactive in certain chemical reactions.
4,7-Dichloro-1,10-phenanthroline: Contains chlorine instead of fluorine, leading to different reactivity and applications.
5,6-Dimethyl-1,10-phenanthroline: Similar structure but with different substitution pattern, affecting its chemical properties.
Uniqueness
5-Fluoro-2,9-dimethyl-1,10-phenanthroline is unique due to the presence of both fluorine and methyl groups, which enhance its reactivity, stability, and binding affinity. These properties make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-fluoro-2,9-dimethyl-1,10-phenanthroline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2/c1-8-3-5-10-7-12(15)11-6-4-9(2)17-14(11)13(10)16-8/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMWOQOZGVKYGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C3C(=C(C=C2C=C1)F)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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